(2,6-Dimethylmorpholin-4-yl)(4-methyl-5-phenylthiophen-2-yl)methanone
Description
(2,6-Dimethylmorpholin-4-yl)(4-methyl-5-phenylthiophen-2-yl)methanone is a synthetic organic compound featuring a morpholine ring substituted with two methyl groups at the 2- and 6-positions, linked via a ketone bridge to a thiophene moiety substituted with a methyl group at position 4 and a phenyl group at position 3.
Properties
IUPAC Name |
(2,6-dimethylmorpholin-4-yl)-(4-methyl-5-phenylthiophen-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2S/c1-12-9-16(22-17(12)15-7-5-4-6-8-15)18(20)19-10-13(2)21-14(3)11-19/h4-9,13-14H,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNPCOOLKXRMNNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=CC(=C(S2)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301165856 | |
| Record name | (2,6-Dimethyl-4-morpholinyl)(4-methyl-5-phenyl-2-thienyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301165856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959242-23-0 | |
| Record name | (2,6-Dimethyl-4-morpholinyl)(4-methyl-5-phenyl-2-thienyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=959242-23-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,6-Dimethyl-4-morpholinyl)(4-methyl-5-phenyl-2-thienyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301165856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Dimethylmorpholin-4-yl)(4-methyl-5-phenylthiophen-2-yl)methanone typically involves a multi-step process. One common method is the Mannich reaction, which involves the aminoalkylation of a compound using formaldehyde and 2,6-dimethylmorpholine under reflux conditions . This reaction is carried out at elevated temperatures for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(2,6-Dimethylmorpholin-4-yl)(4-methyl-5-phenylthiophen-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
(2,6-Dimethylmorpholin-4-yl)(4-methyl-5-phenylthiophen-2-yl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2,6-Dimethylmorpholin-4-yl)(4-methyl-5-phenylthiophen-2-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound is compared here with its closest structural analog, (5-chlorothiophen-2-yl)(2,6-dimethylmorpholin-4-yl)methanone (Compound ID: Y207-3713). Key differences arise from the substituents on the thiophene ring:
*Estimated based on structural analysis.
Key Observations :
- The electron-donating methyl group at position 4 may stabilize the thiophene ring electronically, while the phenyl group introduces steric bulk that could influence binding interactions in biological systems.
- The chlorine atom in the analog contributes to polarity, reducing logP and possibly improving aqueous solubility.
Pharmacological Implications (Inferred)
- Electron-Withdrawing vs. Electron-Donating Groups : The chlorine substituent in the analog may enhance electrostatic interactions with target proteins, while the phenyl group in the target compound could promote π-π stacking with aromatic residues in binding pockets.
- Metabolic Stability : The bulky phenyl group in the target compound may slow oxidative metabolism compared to the smaller chlorine substituent.
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